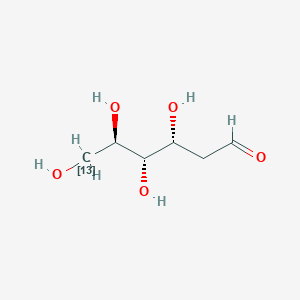

(3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal” is a hexose sugar with an aldehyde functional group . It’s similar to compounds like “(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal” and "(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal" .

Molecular Structure Analysis

The molecular structure of similar compounds suggests that “(3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal” would have a cyclic structure with hydroxyl groups attached to each carbon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that “(3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal” would be a solid at room temperature, with a molecular weight around 181.15 g/mol . It would likely have several hydrogen bond donors and acceptors due to the presence of multiple hydroxyl groups .Scientific Research Applications

Cancer Research

2-Deoxy-D-glucose-13C-1: is utilized in cancer research due to its ability to inhibit glycolysis, which is a metabolic pathway heavily relied upon by cancer cells. It has been shown to induce cytotoxicity and enhance the effects of radiotherapy and chemotherapy . The compound’s interference with glucose metabolism makes it a valuable tool for studying cancer cell metabolism and developing potential therapeutic strategies.

COVID-19 Treatment

The compound has been evaluated as a potential treatment for COVID-19. It interferes with the glycolytic pathway, which is essential for viral replication. Clinical studies have suggested that it aids in faster recovery and reduces the need for supplemental oxygen in hospitalized patients .

Brain Metabolism Studies

2-Deoxy-D-glucose-13C-1: is used in brain metabolism studies to understand glucose uptake and metabolism in the brain. It serves as a surrogate molecule for glucose and is particularly useful in imaging studies like glucoCEST MRI .

Hypoxia Studies

Research involving hypoxia, a condition where tissues are deprived of adequate oxygen supply, employs 2-Deoxy-D-glucose-13C-1 . It helps in understanding the cellular response to hypoxia, as cells switch from oxidative phosphorylation to glycolysis under such conditions .

Counter-Regulatory Response Research

This compound is instrumental in studying counter-regulatory responses, which are the body’s mechanisms to counteract hypoglycemia. It is used to invoke and study these processes, providing insights into how the body maintains glucose homeostasis .

Oxidative Stress Research

2-Deoxy-D-glucose-13C-1: is used to induce oxidative stress in cells, which is a state where there is an imbalance between free radicals and antioxidants. This state of stress is leveraged to study the cellular response and the potential protective mechanisms against oxidative damage .

Chemosensitization Research

The compound is used to sensitize tumor cells to chemotherapeutic agents. It acts by modifying multiple damage response pathways, making cancer cells more susceptible to the effects of chemotherapy .

Radio-Sensitization Research

In radiotherapy, 2-Deoxy-D-glucose-13C-1 is used to enhance the sensitivity of tumor cells to radiation. It selectively inhibits energy-dependent DNA repair processes in cancer cells, thereby improving the efficacy of radiotherapy treatments .

Mechanism of Action

Target of Action

The primary target of 2-Deoxy-D-glucose-13C-1, also known as (3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step - the conversion of glucose to glucose-6-phosphate .

Mode of Action

2-Deoxy-D-glucose-13C-1 acts as a competitive inhibitor of glucose metabolism . It mimics the structure of glucose and competes with glucose for binding to hexokinase. Unlike glucose, it cannot be further processed in the glycolysis pathway after being phosphorylated . This results in the inhibition of glycolysis, preventing ATP production and ultimately leading to cell death .

Biochemical Pathways

By inhibiting hexokinase, 2-Deoxy-D-glucose-13C-1 disrupts the glycolysis pathway . This leads to a decrease in ATP production, which is critical for cell survival and function. Additionally, it has been shown to increase oxidative stress and inhibit N-linked glycosylation .

Pharmacokinetics

The pharmacokinetic properties of 2-Deoxy-D-glucose-13C-1 are still under investigation. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The inhibition of glycolysis by 2-Deoxy-D-glucose-13C-1 leads to a decrease in ATP production, causing energy depletion in cells . This can lead to cell death, particularly in cancer cells that rely heavily on glycolysis for energy production . It has also been shown to increase oxidative stress and inhibit N-linked glycosylation, inducing endoplasmic reticulum stress .

Action Environment

The efficacy and stability of 2-Deoxy-D-glucose-13C-1 can be influenced by various environmental factors. For instance, the presence of glucose in the environment can affect the compound’s ability to inhibit glycolysis, as it competes with glucose for binding to hexokinase . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

properties

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy(613C)hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYALKFFQXWPIH-VOXXIEBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-D-glucose-13C-1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)

![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)